molecular formula C20H19Cl2N3O2 B12134271 N-(2,4-dichlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide

N-(2,4-dichlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide

Cat. No.: B12134271
M. Wt: 404.3 g/mol
InChI Key: KTAHIUINDJLUDQ-UHFFFAOYSA-N
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Description

N-(2,4-Dichlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a synthetic compound featuring a quinazolinone core linked via a six-carbon aliphatic chain (hexanamide) to a 2,4-dichlorophenyl substituent. The quinazolinone moiety is a privileged scaffold in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties . The hexanamide spacer likely enhances solubility and modulates interactions with target proteins, while the 2,4-dichlorophenyl group contributes steric and electronic effects critical for binding affinity.

Properties

Molecular Formula

C20H19Cl2N3O2

Molecular Weight

404.3 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-6-(4-oxoquinazolin-3-yl)hexanamide

InChI

InChI=1S/C20H19Cl2N3O2/c21-14-9-10-18(16(22)12-14)24-19(26)8-2-1-5-11-25-13-23-17-7-4-3-6-15(17)20(25)27/h3-4,6-7,9-10,12-13H,1-2,5,8,11H2,(H,24,26)

InChI Key

KTAHIUINDJLUDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCCC(=O)NC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes::
    Condensation Reaction:
    • One common synthetic route involves the condensation of 2,4-dichloroaniline with 3-aminobenzoyl chloride. The resulting intermediate undergoes cyclization to form the quinazolinone ring.
    • The reaction proceeds as follows:

      2,4-dichloroaniline+3-aminobenzoyl chlorideIntermediateN-(2,4-dichlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide\text{2,4-dichloroaniline} + \text{3-aminobenzoyl chloride} \rightarrow \text{Intermediate} \rightarrow \text{this compound} 2,4-dichloroaniline+3-aminobenzoyl chloride→Intermediate→this compound

    Alternative Routes:

Chemical Reactions Analysis

N-(2,4-dichlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide undergoes several chemical reactions:

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

N-(2,4-dichlorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide finds applications in various fields:

Mechanism of Action

The exact mechanism of action remains under investigation. it likely involves interactions with specific molecular targets or pathways related to cell growth, apoptosis, or signal transduction.

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinazolinone Derivatives with Variable Aryl Substituents and Chain Lengths

describes quinazolinone-based compounds with diverse aryl groups (e.g., dihydrobenzo dioxin, bromopyridin-3-yl) and aliphatic chains (pentanamide to heptanamide). Key comparisons include:

Compound Structure Aryl Group Chain Length Yield (%) Notes
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(quinazolin-3-yl)pentanamide Dihydrobenzo dioxin C5 20 Moderate yield; NMR data confirmed structure
N-(5-Bromopyridin-3-yl)-7-(quinazolin-3-yl)heptanamide 5-Bromopyridin-3-yl C7 35 Highest yield in series; bromine may enhance lipophilicity
Target Compound 2,4-Dichlorophenyl C6 N/A Dichlorophenyl enhances electronic effects; hexanamide balances flexibility and rigidity
  • Key Observations :
    • Longer chains (e.g., heptanamide) correlate with higher yields, possibly due to improved reaction kinetics .
    • Halogenated aryl groups (Br, Cl) may improve target binding via hydrophobic interactions, whereas dihydrobenzo dioxin introduces steric bulk .

Hybrid Pharmacophore Compounds ()

highlights a hybrid pharmacophore strategy combining quinazolinone-thioalkylamide and dihydropyrimidin-carbonitrile moieties. A lead compound, 2-((5-cyano-4-(4-hydroxyphenyl)-6-(phenylamino)pyrimidin-2-yl)thio)-N-(2-((2,4-dichlorophenoxy)methyl)-4-oxoquinazolin-3(4H)-yl)acetamide, demonstrated superior anti-inflammatory activity (IC50 = 116.73 mmol/kg) and COX-2 selectivity compared to Diclofenac.

Feature Target Compound Hybrid Compound ()
Linker Hexanamide Thioacetamide
Aryl Group 2,4-Dichlorophenyl 2,4-Dichlorophenoxy + hydroxyphenyl
Core Quinazolinone Quinazolinone + dihydropyrimidin
Bioactivity Not reported Anti-inflammatory (COX-2 selective)
Ulcerogenicity N/A Ulcer index = 11.38 (lower than Diclofenac)
  • Key Observations :
    • The thioacetamide linker in the hybrid compound may enhance hydrogen bonding, whereas the hexanamide in the target compound prioritizes flexibility.
    • Both compounds leverage the 2,4-dichlorophenyl group for electronic effects, but the hybrid compound’s dual pharmacophore likely broadens its mechanism of action .

Role of Halogenation

  • Chlorine vs. Bromine: The 2,4-dichlorophenyl group in the target compound provides strong electron-withdrawing effects, enhancing electrophilic interactions with target proteins.
  • Iodine Substituents : also includes a 6-iodopyridin-3-yl analog, where iodine’s polarizability may strengthen van der Waals interactions but reduce metabolic stability .

Chain Length Optimization

  • Hexanamide vs. Shorter Chains : The target compound’s C6 chain may optimize binding pocket accommodation compared to shorter chains (C5 in ), balancing entropic penalties and conformational freedom .

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